7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it in the laboratory. This could involve various chemical reactions, purification methods, and techniques to characterize the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions .Physical and Chemical Properties Analysis
Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can involve acidity or basicity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Supramolecular Aggregation
One application of related compounds to 7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one is in the study of supramolecular aggregation. For example, the crystal structures of certain hydroxycarboxylic acid derivatives, which are structurally similar, show different dimensions of supramolecular structures influenced by the conformation of groups like the hydroxymethyl group (Foces-Foces et al., 2005).
Cycloaddition Reactions
Compounds similar to this compound have been studied in the context of cycloaddition reactions. For instance, derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one were obtained from [3+2] 1,3-cycloaddition of methylenelactams with nitrones, highlighting their potential in organic synthesis and chemical transformations (Chiaroni et al., 2000).
Spirocycle Synthesis
The synthesis of spirocycles, including those structurally related to this compound, is a significant area of research. These compounds are often used as building blocks in the synthesis of natural compounds with biological activities, such as arenamides, which have antitumor properties (Shklyaruck, 2015).
Enzymatic Detoxification
Another application is in the study of enzymatic reactions. For instance, the reactivity of yeast epoxide hydrolase towards various epimers of 1-oxaspiro[2.5]octanes, a motif common in biologically active spiroepoxides, has been investigated. This research provides insights into the detoxification mechanisms of such compounds (Weijers et al., 2007).
Mechanism of Action
Target of Action
The primary target of 7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one is the sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface . It has been reported to play a significant role in pain management .
Mode of Action
This compound acts as a potent σ1R antagonist . By binding to the σ1R, it inhibits the receptor’s activity . This antagonistic action on the σ1R can enhance the antinociceptive effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Biochemical Pathways
The exact biochemical pathways affected by 7-(Bromomethyl)-6-oxaspiro[3Given its interaction with the σ1r and mor, it is likely involved in the modulation of pain signaling pathways .
Result of Action
The antagonistic action of this compound on the σ1R significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that the compound could potentially be used in pain management, particularly in cases where there is a need to enhance the efficacy of opioids and prevent opioid tolerance .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(bromomethyl)-6-oxaspiro[3.4]octan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-5-6-4-8(2-1-3-8)7(10)11-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYTTJFZUBJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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